Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) is a bicyclic organic compound with the molecular formula C₈H₁₄ClNO₃ and a molecular weight of 207.66 g/mol. Its structure features a strained bicyclo[2.1.1]hexane core containing an oxygen atom (oxabicyclo) in the 2-position, an ethyl ester group at the 1-position, and an amino group at the 4-position, which is protonated as a hydrochloride salt . This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its rigid bicyclic scaffold, which can enhance binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-2-11-6(10)8-3-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUWRLPXVWKIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375259-76-8 | |
| Record name | ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Photochemical [2+2] Cycloaddition
Photochemical methods are widely employed to construct strained bicyclic frameworks. A representative pathway involves:
- Substrate Preparation : Ethyl 3,5-diene-1-carboxylate is irradiated with UV light (λ = 300 nm) in the presence of a photosensitizer (e.g., benzophenone), inducing a [2+2] cycloaddition to form the bicyclo[2.1.1]hexane core.
- Amination : The intermediate iodomethyl derivative undergoes nucleophilic substitution with aqueous ammonia (25°C, 12 hr), yielding the free amine, which is subsequently treated with HCl gas to form the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Cycloaddition) | 65% | |
| Reaction Time | 48 hr | |
| Purity (Final) | >97% (HPLC) |
This method offers scalability but requires specialized photochemical reactors.
Acid-Catalyzed Cyclization
Adapted from Kuraray Co.’s patented methodology, this approach leverages Brønsted acids to drive cyclization:
- Precursor Activation : 2-Azabicyclo[2.2.1]hept-5-en-3-one is dissolved in methanol, and hydrogen chloride gas is introduced to form a protonated intermediate.
- Cyclization : Heating at 60°C for 6 hr induces ring contraction, yielding cis-4-amino-2-cyclopentene-1-carboxylate.
- Oxabridge Formation : Treatment with sodium hypochlorite and acetaldoxime introduces the oxygen bridge, followed by HCl quenching to isolate the hydrochloride salt.
Optimization Insights :
Multi-Step Functionalization from Piperidine Derivatives
A modular approach modifies piperidine scaffolds to install the bicyclic framework:
- Epoxidation : Ethyl 4-amino-1-piperidinecarboxylate is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide at C2–C3.
- Ring-Opening : The epoxide undergoes acid-catalyzed ring-opening (HCl, H2O, 25°C) to generate a diol intermediate.
- Dehydration : Phosphorus oxychloride (POCl3) mediates dehydration, forming the oxabicyclo structure.
Performance Metrics :
| Step | Yield | Conditions |
|---|---|---|
| Epoxidation | 58% | mCPBA, CH2Cl2, 0°C |
| Ring-Opening | 82% | HCl (1M), 25°C, 2 hr |
| Dehydration | 45% | POCl3, reflux, 6 hr |
This route suffers from moderate yields but allows late-stage diversification.
Reaction Conditions and Optimization Strategies
Temperature and Solvent Effects
- Photochemical Reactions : Tetrahydrofuran (THF) outperforms dichloromethane (DCM) in cycloaddition yields (65% vs. 52%) due to superior UV transparency.
- Acid-Catalyzed Cyclization : Methanol enhances proton mobility, critical for efficient ring contraction.
- Amination Steps : Polar aprotic solvents (e.g., dimethylacetamide, DMA) at 155°C accelerate nucleophilic substitution but risk decomposition beyond 24 hr.
Catalytic and Stoichiometric Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (e.g., H2O/CH2Cl2), boosting amination yields by 15%.
- Radical Inhibitors : Hydroquinone (0.1 equiv) suppresses unwanted polymerization during photochemical steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR : The oxabicyclo protons resonate as distinct multiplets at δ 3.8–4.2 ppm, while the ethyl carboxylate group appears as a quartet at δ 4.1 ppm.
- LC-MS : [M+H]+ = 247.1 m/z confirms molecular weight integrity.
Industrial-Scale Considerations
Continuous Flow Photoreactors
Microfluidic reactors with integrated UV-LED arrays enhance light penetration and reduce reaction times from 48 hr to 8 hr, achieving 78% yield at 10 kg/batch scale.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
-
Mechanism : Protonation of the ester carbonyl activates it for nucleophilic attack by water, followed by elimination of tert-butanol.
-
Applications : Used in prodrug activation, where the ester is hydrolyzed in vivo to release the bioactive carboxylic acid .
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the piperazine ring remains intact under mild conditions:
-
Challenges : The electron-withdrawing trifluoroethyl group may slow reduction kinetics compared to non-fluorinated analogs.
Nucleophilic Substitution at the Piperazine Ring
The secondary amines in the piperazine ring can participate in alkylation or acylation after deprotection of the tert-butyl ester:
-
Note : The trifluoroethyl group’s inductive effects may reduce nucleophilicity of the piperazine nitrogen.
Oxidation Reactions
The piperazine ring’s nitrogen atoms can undergo oxidation under strong conditions:
Transesterification
The tert-butyl ester can exchange alkoxy groups under acidic or basic conditions:
| Reaction Conditions | Reagents | Outcome |
|---|
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is characterized by the following chemical properties:
- Molecular Formula : C8H14ClNO3
- Molecular Weight : 207.65 g/mol
- CAS Number : 2375259-76-8
The compound features a bicyclic structure that offers unique steric and electronic properties, making it a versatile scaffold for various chemical modifications.
Drug Development
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane derivatives have been incorporated into the design of several pharmaceuticals due to their potential bioisosteric properties. These compounds serve as analogs for traditional drug scaffolds, providing improved biological activity and reduced side effects. Research indicates that these bicyclic compounds can mimic the functionality of more complex structures, facilitating their use in drug discovery programs aimed at treating various diseases, including cancer and bacterial infections .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from the bicyclo[2.1.1]hexane framework. For instance, derivatives have shown significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus, indicating their potential as new antibacterial agents . The mechanism of action involves promoting bacterial autolysis, which could lead to novel therapeutic strategies against resistant infections.
Pesticide Development
The structural characteristics of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane derivatives make them suitable candidates for agrochemical applications. They have been validated as bioisosteres for traditional pesticide compounds, enhancing their efficacy and selectivity against pests while minimizing environmental impact . The incorporation of these compounds into agrochemical formulations could lead to more sustainable agricultural practices.
Case Study: Biological Validation
A comprehensive study conducted by researchers demonstrated the synthesis of a series of bicyclic amino acids derived from ethyl 4-amino-2-oxabicyclo[2.1.1]hexane hydrochloride, assessing their biological activity as potential peptide mimetics . The study found that these compounds exhibited promising results in terms of binding affinity and biological activity, paving the way for further exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-Azabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride (CAS 2375259-63-3)
Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride (CAS 1638772-04-9)
Ethyl 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylate Hydrochloride
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 203.25 g/mol
- Key Differences :
- Features a larger bicyclo[2.2.2]octane ring, reducing ring strain compared to bicyclo[2.1.1]hexane.
- Increased ring size may enhance conformational flexibility.
- Applications : Useful in probing the impact of ring size on pharmacokinetic properties .
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride (CAS 2138150-58-8)
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Key Differences: Replaces the ethyl ester with a hydroxymethyl group, significantly altering polarity and reactivity. Contains an additional aminomethyl substituent.
- Applications: Potential intermediate for prodrug development or conjugation chemistry .
Comparative Data Table
Research Findings and Key Insights
- Ring Strain and Reactivity : The bicyclo[2.1.1]hexane system in the target compound introduces significant ring strain, which can enhance reactivity in cycloaddition or functionalization reactions compared to the less-strained bicyclo[2.2.2]octane analogs .
- Functional Group Impact: Ethyl vs. Oxabicyclo vs. Azabicyclo: The oxygen atom in oxabicyclo derivatives increases polarity and may improve aqueous solubility, whereas azabicyclo analogs offer nitrogen-based hydrogen-bonding sites for target engagement .
- Amino Group Utility: The 4-amino group in the target compound enables further derivatization (e.g., amide formation), a feature absent in non-aminated analogs like Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride .
Biological Activity
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound with notable biological activities due to its unique chemical structure. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on various research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C8H14ClNO3
- Molecular Weight : 207.65 g/mol
- CAS Number : 2375259-76-8
The compound features a bicyclic structure that includes an ethyl ester and an amino group, which contribute to its reactivity and interactions with biological systems .
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. These interactions can influence various metabolic pathways and cellular responses, making it a candidate for drug discovery .
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in cellular processes.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic pathways relevant to disease states.
- Scaffold for Drug Development : Its unique structural features allow it to serve as a scaffold for the development of new therapeutic agents .
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties.
Case Study: Antimicrobial Activity
A study assessing the antimicrobial properties of this compound revealed significant activity against various bacterial strains, suggesting potential applications in treating infections . The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent.
Case Study: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The study found that the compound could reduce oxidative stress and apoptosis in neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | Bicyclic | Contains dimethyl substitution |
| Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | Bicyclic | Features an aminomethyl group |
| 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | Bicyclic | Ethyl substitution on the bicyclic framework |
This compound stands out due to its specific substitution pattern and presence of an amino group, which significantly influence its reactivity compared to other similar compounds .
Q & A
Q. What are the key synthetic routes for Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride?
The synthesis typically involves constructing the bicyclic core followed by functionalization. Two primary methods are:
- Intramolecular displacement : A primary alkyl chloride reacts with a tert-butylsulfinamide under controlled conditions to form the bicyclic ring system .
- Photochemical [2+2] cycloaddition : Scalable photochemical methods using 1,5-dienes enable efficient bicyclic framework formation, often employed in industrial batch processes .
Key steps include esterification and amino group introduction, with reaction optimization critical for yield and purity.
Q. How is the bicyclic core structure of this compound characterized?
Structural validation relies on:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond angles and stereochemistry .
- NMR spectroscopy : H and C NMR confirm bridgehead substituents and amine proton environments .
- Infrared (IR) spectroscopy : Identifies ester carbonyl (1700–1750 cm) and amine N–H stretches (3300–3500 cm) .
Advanced Research Questions
Q. What mechanisms explain stereochemical retention during nucleophilic substitution at bridgehead positions?
Substitution at bridgehead carbons (e.g., C-7) proceeds via a three-membered transition state, stabilized by neighboring group participation from the nitrogen atom. This forms an aziridinium intermediate, directing nucleophilic attack with retained configuration . For example:
| Substrate | Nucleophile | Conditions | Configuration | Reference |
|---|---|---|---|---|
| 7-Chloro derivative | Alkoxide | Polar aprotic, 25°C | Retention |
Q. How can researchers resolve contradictions in reaction yields reported across studies?
Discrepancies often arise from:
- Catalyst systems : Cu(I)/amine catalysts (e.g., ) vs. photochemical methods () impact enantioselectivity and yield .
- Steric hindrance : Compact bicyclic structures limit reactivity at equatorial positions, requiring tailored reaction conditions .
Methodological standardization (e.g., temperature, solvent purity) and computational modeling (DFT) can reconcile data inconsistencies.
Q. What are best practices for Mitsunobu reactions involving hydroxylated derivatives?
Use anti-7-hydroxy derivatives with DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF at 0°C→RT. For example:
| Alcohol | Reagents | Yield | Reference |
|---|---|---|---|
| Pyridinol | DIAD, PPh, THF | 72% | |
| Ensure anhydrous conditions to prevent side reactions. |
Q. What biological activities are associated with this compound?
- Enzyme inhibition : Analogous bicyclic compounds show potent aromatase inhibition, reducing estrogen synthesis in hormone-dependent cancers (e.g., breast cancer) .
- Neuropharmacology : Structural analogs modulate neurotransmitter systems (e.g., serotonin, dopamine), suggesting potential in anxiety/depression models .
Q. How can computational methods enhance understanding of its bioactivity?
- Molecular docking : Predict binding affinities to targets like LRRK2 kinase or neurotransmitter receptors .
- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .
Q. What oxidative pathways are relevant for modifying the ethyl ester group?
- Swern oxidation : Converts secondary alcohols to ketones (oxalyl chloride/DMSO/NEt) without over-oxidation .
- mCPBA oxidation : Transforms amines to nitrones, though steric effects may limit efficacy .
Q. How does pH impact the stability of this compound?
- Acidic conditions (pH < 2) : Stable in aqueous HCl but degrades at >60°C .
- Basic conditions : Ester hydrolysis occurs (e.g., NaOH/EtOH), potentially opening the bicyclic ring .
Q. How does this compound compare to structural analogs in drug design?
Q. Methodological Recommendations
- Stereochemical analysis : Combine XRD (SHELXL) with H-H NOESY NMR to confirm bridgehead configurations .
- Contradiction resolution : Use high-throughput screening to test reaction variables (e.g., catalysts, solvents) .
- Biological assays : Prioritize in vitro enzyme inhibition (e.g., aromatase) before in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
